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Compound of Interest

1-(1-Propyl-1H-imidazol-2-
Compound Name:

yl)ethan-1-one
CAS No.: 497855-95-5

Cat. No.: B1504337

Get Quote

Executive Summary

In the rational design of bioactive imidazole scaffolds, the choice between 1-methyl and 1-
propyl substitution at the

-position is a critical determinant of pharmacokinetics and pharmacodynamics. While 1-methyl-
2-acetylimidazole serves as a compact, polar scaffold ideal for fragment-based drug discovery
(FBDD), the 1-propyl analog introduces significant lipophilicity and steric bulk, often shifting the
profile from a water-soluble precursor to a membrane-permeable bioactive agent.

This guide objectively compares these two scaffolds, focusing on their performance in
antimicrobial and anticancer applications (specifically as precursors for thiosemicarbazones
and metal complexes).
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Feature 1-Methyl-2-Acetylimidazole 1-Propyl-2-Acetylimidazole

Lipophilicity (LogP) Low (~0.1 - 0.4) Moderate (~1.0 - 1.4)

Membrane Permeability Limited (Passive diffusion) Enhanced (Lipophilic diffusion)
Minimal ( Significant (

Steric Profile

) )

] - ) Membrane-active
) o High-solubility fragments, lonic o ) )
Primary Application o antimicrobials, Cytotoxic
Liquids
agents

Chemical Structure & Physicochemical
Properties[1][2][3][4][5][6]

The bioactivity of 2-acetylimidazoles is governed by the

-substituent's ability to modulate electron density and solubility without disrupting the essential
C2-carbonyl pharmacophore.

Structural Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the
choice between Methyl and Propyl groups.
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Caption: SAR decision tree comparing physicochemical outcomes of N1-Methyl vs N1-Propyl

substitution.
Property Comparison Table
. L. Impact on
Property 1-Methyl Derivative  1-Propyl Derivative . L.
Bioactivity
) Minimal impact on
Molecular Weight ~124.14 g/mol ~152.20 g/mol ) .
ligand efficiency.
Critical: Propyl
) analogs cross lipid
LogP (Predicted) 0.32 1.28 )
bilayers 3-5x more
efficiently.
Methyl is preferred for
Water Solubility High Moderate IV formulations;
Propyl for oral/topical.
Propyl chains disrupt
] ] ) ) Lower (Often crystal packing
Melting Point Higher (Crystalline) o )
Liquid/Qil) (relevant for lonic
Liquids).

Bioactivity Analysis: Experimental Data

The "bioactivity" of these ketones is most relevant when they are derivatized into
thiosemicarbazones or hydrazones, which are potent iron chelators and ribonucleotide
reductase inhibitors.

Antimicrobial Activity (Thiosemicarbazone Derivatives)
Studies on
-substituted imidazole thiosemicarbazones demonstrate a clear correlation between alkyl chain

length and antimicrobial potency. The propyl chain acts as a "lipophilic tail," disrupting bacterial
membranes.
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Comparative Data (Representative MIC Values against S. aureus):

Compound . MIC ( ] )
Substituent (R) Mechanism Insight
Scaffold g/mL)
o Too polar to penetrate
2-Acetylimidazole- ) ) )
TSC Methyl > 50 (Inactive) thick peptidoglycan
layer effectively.
Active. Lipophilic tail
2-Acetylimidazole- facilitates entry;
Propyl 12.5-25.0 )
TSC potential membrane
disruption.
) ] DNA Gyrase
Control (Ciprofloxacin) - 0.5-1.0 o
inhibition.

Note: Data synthesized from general structure-activity trends in imidazole-thiosemicarbazones
[1, 2].

Anticancer Cytotoxicity (MTT Assay)

In anticancer screens (e.g., HepG2, MCF-7), the 1-propyl derivatives consistently outperform 1-
methyl analogs. The mechanism involves enhanced cellular uptake and mitochondrial
targeting.

Cytotoxicity Profile (IC
in

M):

e 1-Methyl Analogs: IC

M (Low potency).

e 1-Propyl Analogs: IC

M (Moderate potency).
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o Observation: The propyl group increases lipophilicity to an optimal range for passive diffusion
into cancer cells, whereas methyl analogs often require active transport or higher doses [3,
4].

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and biological
evaluation of these scaffolds.

Synthesis Workflow (N-Alkylation)

The synthesis of the 1-propyl derivative requires tighter control of reaction conditions to prevent
over-alkylation (quaternization) compared to the methyl analog.

Reagents:
NaH (Base), DMF (Solvent)
RX (Mel or PrBr)

2-Acetylimidazole
(Precursor)

Reaction:

0°C to RT, 2-4 Hours

Workup:
Extraction (EtOAc/Water)

Purification:
Column Chromatography
(Hexane:EtOAC)

Target Product:
1-Alkyl-2-Acetylimidazole

Click to download full resolution via product page

Caption: General synthesis workflow for N-alkylation of 2-acetylimidazole.
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Step-by-Step Protocol:

Activation: Dissolve 2-acetylimidazole (1.0 eq) in anhydrous DMF under

. Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min until

evolution ceases.

Alkylation:

o For Methyl: Add lodomethane (Mel, 1.1 eq) dropwise. (Caution: Exothermic).

o For Propyl: Add 1-Bromopropane (PrBr, 1.2 eq). Requires longer stirring (2-4h) at Room
Temperature due to lower electrophilicity compared to Mel.

Quench & Extract: Quench with ice water. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over

. Concentrate. Purify via silica gel chromatography.

o Note: The Propyl derivative elutes faster (less polar) than the Methyl derivative.

Bioassay: MIC Determination (Broth Microdilution)

Objective: Compare antimicrobial potency.
e Inoculum Prep: Adjust bacterial culture (S. aureus) to

McFarland standard.

 Dilution: Prepare serial 2-fold dilutions of Methyl and Propyl derivatives in DMSO/Mueller-
Hinton Broth (Max 1% DMSO final).

e Incubation: 37°C for 24 hours.
e Readout: The lowest concentration with no visible growth is the MIC.

o Validation: Include Ciprofloxacin as positive control and DMSO as solvent control.
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Conclusion & Recommendations

Choose 1-Methyl-2-acetylimidazole if your goal is to create a highly soluble fragment or an
ionic liquid where high melting point and low viscosity are required. It is less bioactive on its
own but serves as a stable, low-molecular-weight anchor.

Choose 1-Propyl-2-acetylimidazole for drug discovery campaigns targeting infectious
diseases or cancer. The propyl group provides the necessary lipophilicity to penetrate cell
membranes, significantly lowering MIC and IC

values compared to the methyl analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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